4-Epi-curcumenol

Overview

Description

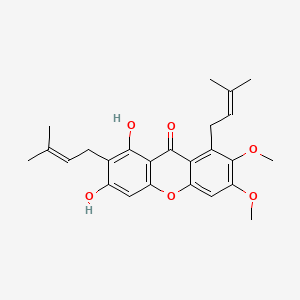

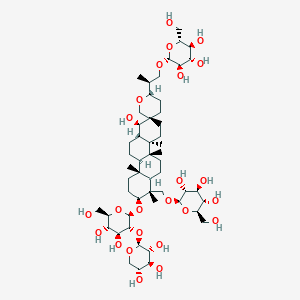

4-Epi-curcumenol is a natural product found in Curcuma phaeocaulis, Houttuynia cordata, and other organisms . It has a molecular formula of C15H22O2 and a molecular weight of 234.33 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is (1S,2R,5S,8R)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol . The compound has a complex structure with multiple rings and functional groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 234.33 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It also has a topological polar surface area of 29.5 Ų .Scientific Research Applications

1. Nanoparticle Development for Nutritional Compounds

4-Epi-curcumenol has been studied in the context of nanoparticle development. A notable example is the research on encapsulating curcumin, a compound related to this compound, in egg white protein isolate using a pH-shifting method. This process aimed to improve the dispersity, antioxidant capacity, and thermal stability of curcumin, thereby enhancing its application in the food industry (Wang, Zhang, Wang, Xu, & Zhou, 2020).

2. Drug Delivery Systems

Research on this compound has also focused on its potential in drug delivery systems. A study on β-cyclodextrin-based nanosponges revealed improved loading, release, solubility, and toxicity profiles of curcumin, indicating promising applications for cancer therapy (Gholibegloo, Mortezazadeh, Salehian, Ramazani, Amanlou, & Khoobi, 2019).

3. Pharmacokinetic Interactions

Curcumenol, closely related to this compound, has been examined for its pharmacokinetic interactions, specifically its effects on cytochrome P450 enzymes. This research is crucial for understanding potential drug-drug interactions when used in combination with other medications (Sun, Fang, Zhang, Cao, Yang, & Yin, 2010).

4. Biofuel Precursor Generation

The compound has been involved in studies related to biofuel. An engineered sesquiterpene cyclase was developed to generate biofuel precursors like β- and γ-curcumene, showcasing the potential of this compound in renewable energy sources (Blank, Barrow, & Christianson, 2019).

5. Mosquito Vector Control

This compound has been investigated for its efficacy in controlling mosquito vectors, such as in studies assessing the toxicity of compounds from Hedychium larsenii essential oil against malaria, chikungunya, and St. Louis encephalitis mosquito vectors. These findings suggest its potential application in developing mosquito larvicides (AlShebly, Alqahtani, Govindarajan, Gopinath, Vijayan, & Benelli, 2017).

6. Antioxidative and Myogenic Differentiation

Curcumenol has displayed antioxidative properties and the ability to enhance myogenic differentiation and mitochondrial function, highlighting its potential in health-related applications (Zhang, Shen, Gao, Shi, Zhou, Mo, Xu, Lin, & Gan, 2019).

7. Interaction with Human Serum Albumin

Studies on the binding of curcumenol to human serum albumin have provided insights into its pharmacokinetics and interactions with biological macromolecules, crucial for its therapeutic applications (Hamdi, Feroz, Shilpi, Anouar, Mukarram, Mohamad, Tayyab, & Awang, 2015).

Safety and Hazards

Mechanism of Action

Target of Action

4-Epi-curcumenol is a secondary metabolite with anti-inflammatory properties . It is an important and representative bioactive component extracted from the essential oil of the rhizomes of Curcumae rhizoma Curcumenol, a similar compound, has been shown to have anti-cancer, hepatoprotective, anti-inflammatory, anti-viral, and anti-convulsant activities .

Mode of Action

Curcumenol has been shown to exert anti-tumor activity via multiple biological signaling pathways . It is also known to inhibit proliferation and promote apoptosis of certain cells by suppressing insulin-like factor-1 receptor (IGF-1R) expression and increasing p38 mitogen-activated protein kinase (MAPK) phosphorylation .

Biochemical Pathways

Curcumenol has been shown to affect several biological signaling pathways, such as PI3K/Akt, JAK/STAT, MAPK, Wnt/β-catenin, p53, NF-ĸB, and apoptosis-related signaling pathways . It can effectively repress the miR-21/PTEN/Akt molecular pathway to inhibit cell proliferation and induce apoptosis in certain cells .

Pharmacokinetics

Pharmacokinetic studies have shown that curcumenol is rapidly distributed in almost all organs of rats after intragastric administration with high concentrations in the small intestine and colon . The pharmacokinetic parameters such as the T max, C max, AUC 0-t, AUC 0-∞, MRT, and t 1/2 were also reported . .

Result of Action

This compound has anti-inflammatory properties in vitro and in vivo . Curcumenol has been shown to dramatically reverse liver fibrosis in rats as evidenced by decreased both in the mRNA and protein levels of urokinase plasminogen activator (uPA)/uPA receptor (uPAR) and increased mRNA and protein levels of MMP13 .

Action Environment

It is known that the compound is stable for two years when stored at the recommended temperature .

Biochemical Analysis

Biochemical Properties

4-Epi-curcumenol interacts with a variety of biomolecules, contributing to its diverse medicinal properties. It has been found to interact with enzymes and proteins involved in inflammation and cancer pathways . The nature of these interactions is complex and involves modulation of enzyme activity and protein expression .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to inhibit the TNFα/NFκB pathway, which plays a crucial role in inflammation and cancer .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit the activation of the NFκB signaling pathway and reduce the expression of the MMP family of proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are still needed.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters and binding proteins . Detailed studies on its localization or accumulation are still needed.

properties

IUPAC Name |

(1S,2R,5S,8R)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h7,11-12,16H,5-6,8H2,1-4H3/t11-,12+,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFMXVMWEWLJGJ-PAPYEOQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC(=C(C)C)C(O3)(C=C2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@]13CC(=C(C)C)[C@](O3)(C=C2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301114465 | |

| Record name | (3R,3aS,6R,8aS)-1,2,3,4,5,8a-Hexahydro-3,8-dimethyl-5-(1-methylethylidene)-6H-3a,6-epoxyazulen-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301114465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

350602-21-0 | |

| Record name | (3R,3aS,6R,8aS)-1,2,3,4,5,8a-Hexahydro-3,8-dimethyl-5-(1-methylethylidene)-6H-3a,6-epoxyazulen-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350602-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,3aS,6R,8aS)-1,2,3,4,5,8a-Hexahydro-3,8-dimethyl-5-(1-methylethylidene)-6H-3a,6-epoxyazulen-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301114465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.